BAY1143269 -

BAY1143269

Catalog Number: EVT-260964
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1143269 is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), with potential antineoplastic activity. Upon oral administration, MKNK1 inhibitor BAY 1143269 binds to MKNK1, thereby preventing its activation and the downstream MKNK1-mediated phosphorylation and activation of eukaryotic translation initiation factor 4E (eIF4E). As eIF4E enhances the synthesis of oncogenic proteins, preventing eIF4E activity inhibits the synthesis of tumor angiogenic factors and leads to both the inhibition of cellular proliferation and apoptosis in susceptible tumor cells.
Source and Classification

BAY1143269 was developed by Bayer AG as part of their research into kinase inhibitors for cancer treatment. It falls under the classification of protein kinase inhibitors, specifically targeting the MNK pathways that are often deregulated in cancerous cells. The compound has shown promise in preclinical studies, indicating its potential utility in clinical settings for treating malignancies such as soft tissue sarcomas and other cancers associated with MNK activity.

Synthesis Analysis

The synthesis of BAY1143269 involves several key steps focused on constructing its unique pyrazolo[3,4-b]pyridine scaffold. The general synthetic route includes:

  1. Formation of the Core Structure: Starting from appropriate pyridine derivatives, the synthesis typically involves cyclization reactions that lead to the formation of the pyrazolo[3,4-b]pyridine core.
  2. Substituent Modifications: Various substituents are introduced at specific positions on the core structure to enhance potency and selectivity against MNK1/2.
  3. Purification: The final compounds are purified using techniques such as column chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis can be found in patents related to similar compounds, which describe methods for synthesizing pyrazolo[3,4-b]pyridine derivatives with varying substituents .

Molecular Structure Analysis

BAY1143269 features a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine framework. Key structural data include:

  • Molecular Formula: C17H16N4O
  • Molecular Weight: 284.34 g/mol
  • Structural Features: The compound contains multiple aromatic rings and nitrogen atoms that contribute to its binding affinity for MNK1/2.

The three-dimensional conformation of BAY1143269 allows for effective interaction within the ATP-binding site of MNK1/2, which is critical for its inhibitory action .

Chemical Reactions Analysis

BAY1143269 undergoes specific chemical reactions that facilitate its interaction with target kinases:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of MNK1/2.
  2. Inhibition Mechanism: By occupying the ATP-binding pocket, BAY1143269 prevents phosphorylation events critical for downstream signaling pathways involved in cell proliferation and survival.

These interactions have been elucidated through molecular docking studies and kinetic assays that demonstrate the compound's ability to inhibit MNK activity effectively .

Mechanism of Action

The mechanism of action for BAY1143269 primarily revolves around its inhibition of MNK1 and MNK2 kinases. Upon administration:

  • Inhibition of Phosphorylation: BAY1143269 blocks the phosphorylation of eIF4E at Ser209, a crucial step in cap-dependent translation initiation.
  • Downstream Effects: This inhibition leads to decreased expression of oncogenic proteins involved in cell cycle regulation, survival pathways, and immune responses .

Data from various studies indicate that this compound not only inhibits tumor growth but also enhances sensitivity to other therapeutic agents by modulating these pathways .

Physical and Chemical Properties Analysis

BAY1143269 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on formulation but is generally indicative of solid-state properties suitable for drug development.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm these properties during development .

Applications

BAY1143269 has significant scientific applications, particularly in oncology:

Introduction to BAY1143269 as a Novel MNK1 Inhibitor

Molecular Targets: MNK1 and eIF4E Phosphorylation in Oncogenic Pathways

The primary molecular target of BAY1143269 is MNK1, a serine/threonine kinase situated at the convergence point of the RAS-MAPK and p38 MAPK stress-response pathways. MNK1 and its isoform MNK2 uniquely phosphorylate eIF4E at serine 209 (S209), a modification critically implicated in malignant transformation and tumor progression [2] [3]. Unlike many kinases, MNKs contain distinctive structural features, including a DFD motif instead of the canonical DFG motif in their activation loop, influencing their regulatory mechanisms and inhibitor binding profiles [6]. Phosphorylated eIF4E (p-eIF4E) exhibits enhanced affinity for the mRNA 5'-cap structure, selectively promoting the translation of a subset of mRNAs encoding oncogenic proteins involved in cell survival (MCL-1, BCL-2), angiogenesis (VEGF), metastasis (MMP3, SNAIL), and cell cycle progression (Cyclin D1) [1] [4] [8]. BAY1143269 exhibits potent biochemical inhibition of MNK1 (IC₅₀ in the nanomolar range), effectively suppressing eIF4E S209 phosphorylation in cancer cells. This inhibition occurs through an ATP-competitive mechanism, binding the active conformation of the kinase and preventing its catalytic activity [1] [6]. Critically, this blockade does not affect global protein synthesis but selectively disrupts the translation of malignancy-associated mRNAs, providing a favorable therapeutic window [3] [8].

Table 1: Key Characteristics of BAY1143269

PropertyDetailSource/Reference
Drug TypeSmall molecule kinase inhibitor [1] [5]
Primary TargetMNK1 (MAPK-interacting kinase 1) [1] [2]
Key MechanismATP-competitive inhibition; blocks eIF4E S209 phosphorylation [1] [6]
SelectivityHigh selectivity for MNK1 over other kinases [1] [4]
Biochemical IC₅₀ (MNK1)Low nanomolar range [1] [2]
Downstream EffectSuppresses oncogenic protein translation (MCL1, VEGF, Cyclin D1 etc.) [1] [8]
Development StageDiscontinued after Phase I (as of 2025) [5]

Rationale for Targeting MNK1/eIF4E Axis in Cancer Therapeutics

The MNK1/eIF4E axis presents a compelling therapeutic target due to its position at the nexus of two major cancer-associated signaling pathways (MAPK and PI3K/AKT/mTOR) and its differential importance in malignancy versus normal physiology. While these pathways are frequently hyperactivated in cancers through mutations (e.g., BRAF, NRAS, NF1 loss, PI3KCA), eIF4E phosphorylation serves as a critical downstream effector enabling tumor growth, survival, and therapy resistance [3] [9]. Crucially, genetic studies revealed that MNK1/2 double-knockout mice develop normally and are viable, suggesting that pharmacological inhibition may be well-tolerated with minimal on-target toxicity [4] [7]. Furthermore, the eIF4E phosphorylation site (S209) is dispensable for normal development and cellular homeostasis but becomes crucial under oncogenic stress and for the translation of pro-tumorigenic mRNAs with complex 5' untranslated regions (UTRs) [3] [8]. This provides a therapeutic window not always achievable with inhibitors targeting upstream nodes like MEK or PI3K. Targeting MNK1/eIF4E also offers potential advantages in overcoming resistance to pathway-specific inhibitors. For instance, resistance to BRAF or MEK inhibitors in melanoma or NF1-mutant cancers often involves reactivation of parallel pathways or feedback loops still converging on MNK/eIF4E [3] [9]. Consequently, inhibiting this axis could suppress the expression of multiple resistance-associated proteins simultaneously. Evidence also implicated p-eIF4E in immune evasion (e.g., regulating PD-L1 expression) and metastasis, further broadening the potential therapeutic impact of MNK inhibitors like BAY1143269 beyond direct tumor cell killing [3] [6] [8].

Historical Development and Preclinical Validation of BAY1143269

The discovery of BAY1143269 stemmed from a systematic drug discovery campaign involving high-throughput screening of compound libraries against MNK1 activity, followed by intensive medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties [1] [2]. Lead compounds underwent rigorous biochemical and cellular profiling to ensure selective on-target inhibition. BAY1143269 emerged as a frontrunner, demonstrating potent inhibition of MNK1 kinase activity in biochemical assays (IC₅₀ ~23-43 nM range) and significant selectivity over a broad panel of other kinases, minimizing the risk of off-target effects [1] [4]. Preclinical validation established its robust anti-tumor efficacy across diverse in vitro and in vivo models. In vitro, treatment with BAY1143269 significantly reduced proliferation, colony formation, and viability in non-small cell lung cancer (NSCLC) cell lines and patient-derived cells. Mechanistically, this correlated with potent suppression of p-eIF4E and subsequent downregulation of key oncoproteins like MCL-1, VEGF, Cyclin D1, and SNAIL [1] [2] [8]. In vivo studies using xenograft models were particularly persuasive. Monotherapy with BAY1143269 (administered intraperitoneally or orally) induced significant tumor growth inhibition and even regression in NSCLC xenografts derived from both cell lines and patient tumors [1] [2]. Furthermore, BAY1143269 demonstrated synergistic potential when combined with standard-of-care chemotherapeutics, significantly delaying tumor regrowth compared to either agent alone, highlighting its value as a combination therapy agent [1] [9]. These compelling preclinical data supported the advancement of BAY1143269 into Phase I clinical trials for patients with locally advanced solid malignancies [5].

Table 2: Key Oncogenic Proteins Downstream of MNK1/eIF4E Impacted by BAY1143269

Oncogenic ProteinFunction in CancerRole in Tumorigenesis/Response to BAY1143269Reference
MCL-1Anti-apoptotic BCL-2 family memberDownregulation promotes cancer cell apoptosis [1] [8]
VEGFVascular Endothelial Growth FactorDownregulation inhibits tumor angiogenesis [1] [4]
Cyclin D1Cell cycle regulator (G1/S transition)Downregulation induces G1 arrest and inhibits proliferation [1] [3]
SNAILTranscriptional repressor, EMT inducerDownregulation suppresses epithelial-mesenchymal transition and metastasis [1] [2]
MMP3/9Matrix MetalloproteinasesDownregulation inhibits extracellular matrix degradation and invasion [1]
Bcl-2Anti-apoptotic proteinDownregulation sensitizes cells to apoptotic stimuli [8]
c-MYCTranscription factor, cell growth promoterDownstream effector whose translation may be impacted [3] [4]

Properties

Product Name

BAY1143269

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1143269; BAY 1143269; BAY-1143269.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.